molecular formula C18H19NO2S B406560 1-(4-Tert-butylphenyl)sulfonylindole CAS No. 376372-33-7

1-(4-Tert-butylphenyl)sulfonylindole

Cat. No.: B406560
CAS No.: 376372-33-7
M. Wt: 313.4g/mol
InChI Key: QGQQLYGPSQPRDO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)sulfonylindole is a sulfonylated indole derivative characterized by a tert-butylphenyl group at the 1-position and a sulfonyl moiety. The sulfonyl group contributes to electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems.

Properties

CAS No.

376372-33-7

Molecular Formula

C18H19NO2S

Molecular Weight

313.4g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylindole

InChI

InChI=1S/C18H19NO2S/c1-18(2,3)15-8-10-16(11-9-15)22(20,21)19-13-12-14-6-4-5-7-17(14)19/h4-13H,1-3H3

InChI Key

QGQQLYGPSQPRDO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(4-Tert-butylphenyl)sulfonylindole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Boiling Point (°C) Key Distinctions
1-(4-Tert-butylphenyl)sulfonylindole (hypothetical) C₁₈H₁₉NO₂S 313.4 (estimated) Indole, sulfonyl, tert-butylphenyl Low water solubility (inferred) ~300 (predicted) Sulfonyl group enhances electrophilicity; tert-butyl improves lipophilicity.
1-(4-tert-butylphenyl)-2-(4-methylphenyl)-1H-indole-3-carboxylic acid C₂₆H₂₅NO₂ 395.5 Indole, carboxylic acid, tert-butylphenyl Soluble in polar organic solvents Not reported Carboxylic acid enables hydrogen bonding; lower thermal stability vs. sulfonyl.
1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile C₁₇H₂₀N₄ 279.4 Indazole, nitrile, tert-butylphenyl Insoluble in water Not reported Indazole core increases rigidity; nitrile group may enhance binding affinity.
4-Tert-butylphenylacetone (CAS 81561-77-5) C₁₃H₁₈O 190.28 Ketone, tert-butylphenyl Soluble in ketones/benzene 263.5 (predicted) Simple ketone structure; tert-butyl increases hydrophobicity.
4-Tert-butyldiphenyl sulfide C₁₆H₁₈S 242.4 Sulfide, tert-butylphenyl Not reported Not reported Sulfide group is less electron-withdrawing than sulfonyl; lower chemical stability.
1-(4-Tert-butylphenyl)ethane-1,2-diamine C₁₂H₂₀N₂ 192.3 Diamine, tert-butylphenyl Likely polar solvent-soluble Not reported Diamine functionality enables chelation; tert-butylphenyl reduces water solubility.

Key Findings:

Functional Group Impact: The sulfonyl group in 1-(4-Tert-butylphenyl)sulfonylindole distinguishes it from sulfide-containing analogs (e.g., 4-tert-butyldiphenyl sulfide) by increasing electrophilicity and oxidative stability .

Core Structure Differences :

  • Indole vs. Indazole : Indazole derivatives (e.g., compound) exhibit greater aromatic stability due to the fused pyrazole ring, whereas indoles are more prone to electrophilic substitution at the 3-position .

Role of tert-Butylphenyl Group :

  • This substituent consistently reduces water solubility across compounds (e.g., 4-tert-butylphenylacetone is insoluble in water) while enhancing lipid membrane penetration .

Applications :

  • Sulfonylated indoles are often explored as kinase inhibitors or protease modulators, whereas diamines (e.g., compound) are utilized in metal coordination chemistry .

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